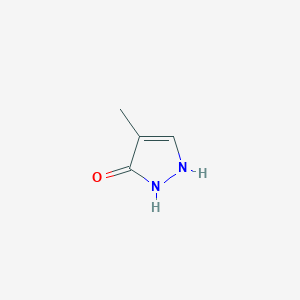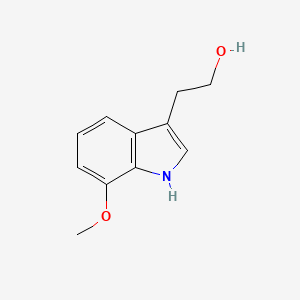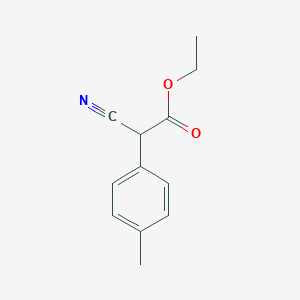
4-methyl-1H-pyrazol-3-ol
Übersicht
Beschreibung
4-methyl-1H-pyrazol-3-ol is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
A facile one-pot, three-component approach for the synthesis of 4,4’- ((substituted phenyl)methylene)bis (3-methyl-1H-pyrazol-5-ol) derivatives has been accomplished from the reaction of two moles of 5-methyl-2,4-dihydro-3H-pyrazol-3-one, with one mole various aromatic aldehydes in the presence ZnO nanoparticles as an efficient heterogeneous catalyst under microwave irradiation (MWI) and solvent-free conditions in good to excellent yields .Molecular Structure Analysis
The title compound, C (10)H (10)N (2)O, crystallizes with two independent molecules in the asymmetric unit, having closely comparable geometries . The dihedral angles between the 1H-pyrazole and benzene rings in the two molecules are 39.57 (14) and 41.95 (13)° .Chemical Reactions Analysis
Pyrazoles are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .Physical And Chemical Properties Analysis
The molecular weight of 4-methyl-1H-pyrazol-3-ol is 98.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 .Wissenschaftliche Forschungsanwendungen
Catalysis and Nanomaterials
4-methyl-1H-pyrazol-3-ol: has been employed in the synthesis of magnetically separable nanocatalysts. For instance, a core–shell magnetic nanomaterial called 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF) was synthesized. This nanocatalyst demonstrated excellent catalytic performance in the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes. The methodology offers high yields, short reaction times, and catalyst reusability .
Biological Activities
Derivatives of 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) have exhibited a wide range of biological activities. These include:
Antibacterial Properties
Certain compounds derived from 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) have potent antibacterial activity against both Methicillin-susceptible strains of Staphylococcus aureus (MSSA) and Methicillin-resistant strains of Staphylococcus aureus (MRSA) . These compounds exhibit minimum inhibitory concentrations (MIC) ranging between 4 and 16 mg/mL, outperforming ciprofloxacin .
Fungicides, Pesticides, and Dye-stuffs
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s: find applications as:
Green Synthesis
Efficient and high-yielding synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) has been achieved using a one-pot reaction with aryl aldehydes. The inorganic catalyst 12-tungstophosphoric acid (H3PW12O40) facilitates this green synthesis .
Other Applications
Beyond the mentioned fields, 4-methyl-1H-pyrazol-3-ol and its derivatives have potential in drug delivery, bioanalysis, and catalysis processes. Their versatility makes them valuable in various scientific contexts .
Wirkmechanismus
Target of Action
4-Methyl-1H-pyrazol-3-ol, also known as Fomepizole, is an active synthetic alcohol dehydrogenase inhibitor . It primarily targets the enzyme alcohol dehydrogenase, which is responsible for the metabolism of ethylene glycol . In addition, it has been found to inhibit CYP2E1 activity .
Mode of Action
The compound interacts with its targets by blocking the formation of toxic ethylene glycol metabolites . This interaction prevents the formation of these metabolites, which are responsible for severe metabolic acidosis and renal failure . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methyl-1H-pyrazol-3-ol is the metabolism of ethylene glycol . By inhibiting alcohol dehydrogenase, the compound prevents the conversion of ethylene glycol to toxic metabolites, thereby preventing metabolic acidosis and renal failure .
Result of Action
The primary result of the action of 4-Methyl-1H-pyrazol-3-ol is the prevention of severe metabolic acidosis and renal failure . This is achieved by blocking the formation of toxic ethylene glycol metabolites .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Pyrazoles and their derivatives are gaining more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of 4-methyl-1H-pyrazol-3-ol could be in the development of new drugs with diverse therapeutic activities.
Eigenschaften
IUPAC Name |
4-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCCQQJFXUKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-pyrazol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)





